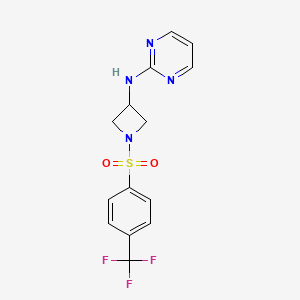
N-(1-((4-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom. It also has a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceutical compounds due to the unique properties of fluorine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine and pyrimidine rings in separate steps, followed by their connection via a suitable linker. The trifluoromethyl group could be introduced using various methods of trifluoromethylation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group, which could activate the phenyl ring towards electrophilic aromatic substitution . The azetidine and pyrimidine rings might also participate in reactions depending on their substitution patterns.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Use in FDA-Approved Drugs
The trifluoromethyl (TFM) group, which is part of the structure of this compound, is found in many FDA-approved drugs . The TFM group is considered a pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .
Use in Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives, which share structural similarities with the compound , are widely used in the agrochemical industry . These derivatives are used to protect crops from pests .
Use in Pharmaceuticals
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in Kinase Inhibitory Activity
The compound could potentially be used in the development of kinase inhibitors . Kinase inhibitors are important drugs in the treatment of cancer and inflammatory diseases .
Use in Antibacterial Activity
There is potential for the compound to be used in the development of new antibacterial agents . The trifluoromethyl group could enhance the antibacterial activity of the compound .
Use in Antiviral Agents
The compound could potentially be used in the synthesis of new isatin derivatives as broad-spectrum antiviral agents . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety could contribute to the antiviral activity of these derivatives .
Mecanismo De Acción
Mode of Action
It is known that the trifluoromethyl group often imparts unique properties to a molecule, such as increased lipophilicity, which can enhance its interaction with certain biological targets .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s bioavailability by increasing its lipophilicity .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Propiedades
IUPAC Name |
N-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S/c15-14(16,17)10-2-4-12(5-3-10)24(22,23)21-8-11(9-21)20-13-18-6-1-7-19-13/h1-7,11H,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWVGEMMJIQIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Fluoropyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2460671.png)
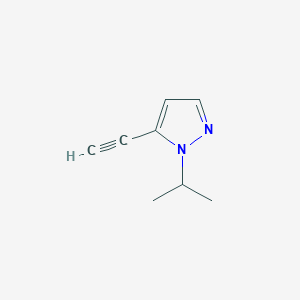
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2460674.png)
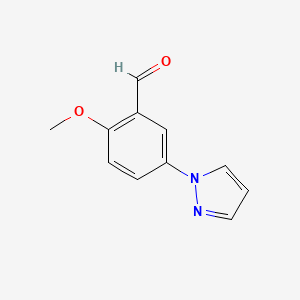
![4-[Bis(4-ethoxyphenyl)methyl]piperidine](/img/structure/B2460678.png)

![Azepan-1-yl{2-[(5-chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}methanone](/img/structure/B2460680.png)
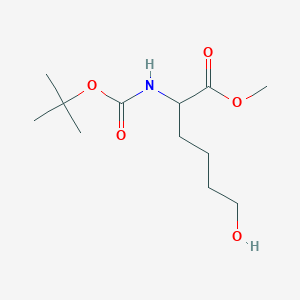
![N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2460686.png)
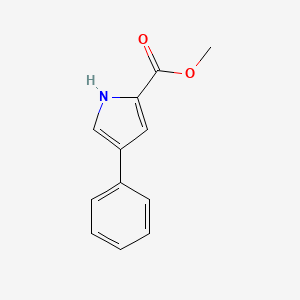
![N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460690.png)
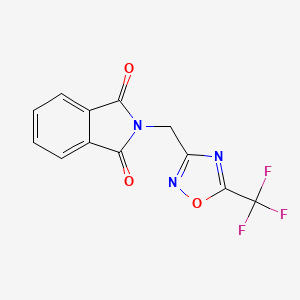
![8-(4-ethoxyphenyl)-N-(3-ethoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2460692.png)